Cas no 1353976-68-7 (1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride)

1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride is a brominated pyridine derivative with a methylamine substituent, commonly utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its key advantages include high reactivity due to the bromine substituent, enabling efficient cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The methylamine moiety further expands its utility in derivatization for bioactive molecule development. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds, offering a reliable building block for drug discovery and fine chemical applications.
1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride structure
1353976-68-7 structure
Product Name:1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride
CAS No:1353976-68-7
MF:C7H10BrClN2
MW:237.524699687958
CID:2155885
Update Time:2025-05-23

1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromopyridin-4-yl)-n-methylmethanamine hydrochloride
    • (2-Bromo-pyridin-4-ylmethyl)-methyl-amine hydrochloride
    • AM94149
    • AX8276681
    • 1-(2-bromopyridin-4-yl)-N-methyl methanamine hydrochloride
    • 1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride
    • Inchi: 1S/C7H9BrN2.ClH/c1-9-5-6-2-3-10-7(8)4-6;/h2-4,9H,5H2,1H3;1H
    • InChI Key: GRLOXRPEYDRZTN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CN=1)CNC.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 97.6
  • Topological Polar Surface Area: 24.9

1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029186908-1g
1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride
1353976-68-7 97%
1g
738.72 USD 2021-06-01
Fluorochem
088643-1g
2-Bromo-pyridin-4-ylmethyl)-methyl-amine hydrochloride
1353976-68-7
1g
£694.00 2022-03-01

Additional information on 1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride

1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride: A Comprehensive Overview

The compound 1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride (CAS No. 1353976-68-7) is a highly specialized chemical entity with significant applications in the fields of pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which combines a bromopyridine moiety with a methylamine group, making it a valuable intermediate in the development of various bioactive molecules. Recent advancements in synthetic chemistry have further highlighted its potential in drug discovery and material science.

The synthesis of 1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride involves a multi-step process that typically begins with the bromination of pyridine derivatives. The introduction of the methylamine group is achieved through nucleophilic substitution reactions, followed by acid-mediated protonation to yield the hydrochloride salt. This method ensures high purity and stability, which are critical for its use in downstream applications. Researchers have also explored alternative synthetic pathways, including microwave-assisted synthesis and catalytic methods, to enhance reaction efficiency and minimize environmental impact.

One of the most notable applications of 1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride is in the field of medicinal chemistry. The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are known for their pharmacological activities. For instance, derivatives of this compound have been reported to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. Recent studies have focused on its role in designing novel kinase inhibitors and GPCR modulators, which hold promise for treating chronic diseases such as cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, 1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride has found utility in materials science. Its ability to form stable coordination complexes with metal ions makes it a potential candidate for developing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials are widely used in gas storage, catalysis, and sensing technologies due to their high surface area and tunable properties.

The physical and chemical properties of 1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride have been extensively studied to optimize its use in various applications. For example, its solubility profile has been investigated across different solvent systems, revealing excellent solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). This property is advantageous for its use in organic reactions that require precise control over reaction conditions.

Recent research has also focused on the environmental impact of 1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride and its byproducts. Studies have demonstrated that the compound can be synthesized using eco-friendly methods, such as water-based solvents and recyclable catalysts, reducing its ecological footprint. These findings align with the growing trend toward sustainable chemistry practices in the pharmaceutical industry.

In conclusion, 1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride (CAS No. 1353976-68-7) is a versatile compound with wide-ranging applications in pharmaceuticals, materials science, and organic synthesis. Its unique structure, coupled with advancements in synthetic methodologies and application development, positions it as a valuable tool for researchers across diverse disciplines. As ongoing studies continue to uncover new potentials for this compound, it is expected to play an increasingly important role in both academic research and industrial applications.

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